The Phenylpiperazine Nucleus: A Technical Guide to 1-(2-Methoxyphenyl)piperazine for Advanced Drug Discovery
The Phenylpiperazine Nucleus: A Technical Guide to 1-(2-Methoxyphenyl)piperazine for Advanced Drug Discovery
An In-depth Exploration of a Versatile Serotonergic Modulator and Synthetic Precursor
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of key structural motifs is paramount to innovation. Among these, the phenylpiperazine scaffold holds a prominent position, serving as a cornerstone for a multitude of centrally active therapeutic agents. This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)piperazine, a pivotal member of this chemical class. It is also known by its synonym, o-methoxyphenylpiperazine, and often abbreviated as 2-MeOPP or oMeOPP.[1][2][3] This document will delve into the compound's chemical identity, synthesis, analytical characterization, and its significant role as both a pharmacological tool and a synthetic intermediate in the creation of novel therapeutics.
Section 1: Chemical Identity and Physicochemical Properties
1-(2-Methoxyphenyl)piperazine is a derivative of piperazine featuring a 2-methoxyphenyl group attached to one of the nitrogen atoms of the piperazine ring.[1] This substitution pattern is critical to its pharmacological profile, particularly its interaction with serotonergic systems. The compound is typically available as a free base or as a more stable hydrochloride salt.[1]
Nomenclature and Synonyms: Establishing a Common Language
To ensure clarity in scientific communication, it is essential to recognize the various identifiers for this compound. The IUPAC name is 1-(2-methoxyphenyl)piperazine. However, it is frequently referred to in literature and commercial listings by several synonyms.[4] Understanding these alternatives is crucial for comprehensive literature searches and material procurement.
Table 1: Common Synonyms and Identifiers
| Type | Identifier |
| IUPAC Name | 1-(2-Methoxyphenyl)piperazine |
| Common Synonyms | o-methoxyphenylpiperazine, ortho-methoxyphenylpiperazine, 2-MeOPP, oMeOPP |
| CAS Number (Base) | 35386-24-4 |
| CAS Number (HCl Salt) | 5464-78-8 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
Physicochemical Data
The physical and chemical properties of 1-(2-Methoxyphenyl)piperazine dictate its handling, formulation, and pharmacokinetic behavior. The following table summarizes key experimental data for the free base.
Table 2: Physicochemical Properties of 1-(2-Methoxyphenyl)piperazine
| Property | Value |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 35-40 °C (lit.) |
| Boiling Point | 130-133 °C at 0.1 mmHg (lit.) |
| Density | 1.095 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.575 (lit.) |
| Solubility | Soluble in methanol and chloroform.[5] The hydrochloride salt is soluble in water. |
Section 2: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride
The synthesis of 1-(2-Methoxyphenyl)piperazine is a critical process for its availability in research and as a starting material for more complex molecules. A prevalent and well-documented method involves the condensation of o-anisidine (2-methoxyaniline) with bis(2-chloroethyl)amine hydrochloride.[6] This approach provides a reliable route to the desired product.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride from o-anisidine.
Caption: A simplified workflow for the synthesis of 1-(2-Methoxyphenyl)piperazine HCl.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction, isolation, and purification, ensuring a high-purity final product.
Materials:
-
o-Anisidine (2-methoxyaniline)
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethyleneglycol monomethyl ether (solvent)
-
Methanol
-
Diethyl ether
Procedure: [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-anisidine (3 mmol, 369.4 mg) and bis(2-chloroethyl)amine hydrochloride (3 mmol, 535.5 mg).
-
Solvent Addition: Add diethyleneglycol monomethyl ether (0.75 mL) to the reaction mixture.
-
Heating: Heat the mixture to 150 °C and maintain this temperature for approximately 12 hours with stirring. The high temperature is necessary to drive the condensation reaction.
-
Cooling and Dissolution: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting residue in methanol (4 mL).
-
Precipitation: Add diethyl ether (150 mL) to the methanolic solution to precipitate the hydrochloride salt of the product. The significant change in solvent polarity causes the salt to crystallize out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with diethyl ether to remove any remaining impurities.
-
Drying: Dry the resulting white solid to obtain 1-(2-Methoxyphenyl)piperazine hydrochloride. The reported yield for this method is approximately 74%.[6]
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 1-(2-Methoxyphenyl)piperazine. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 1-(2-Methoxyphenyl)piperazine and for quantitative analysis. A reverse-phase method is commonly used.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier.[7] For MS compatibility, formic acid can be used instead of phosphoric acid.[7] |
| Detection | UV at a wavelength of maximum absorbance |
| Sample Preparation | Dissolve the sample in a 1:1 solution of 20 mM HCl and methanol.[8] |
Causality in Method Design: The C18 stationary phase provides a non-polar environment, allowing for the separation of the moderately polar 1-(2-Methoxyphenyl)piperazine from potential non-polar impurities. The acetonitrile/water mobile phase allows for gradient elution to resolve a range of compounds with varying polarities. The acidic modifier ensures the analyte is in its protonated, more water-soluble form, leading to better peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for both the identification and quantification of 1-(2-Methoxyphenyl)piperazine, providing both chromatographic retention time and a mass fragmentation pattern for definitive identification.
Table 4: Typical GC-MS Parameters [5]
| Parameter | Condition |
| Column | 5% phenyl/95% methyl silicone (e.g., 10 m x 0.32 mm x 0.52 µm) |
| Carrier Gas | Hydrogen or Helium |
| Injector Temperature | 280 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature of 100-130°C, followed by a ramp to 280°C |
The mass spectrum of 1-(2-Methoxyphenyl)piperazine is characterized by a molecular ion peak and specific fragmentation patterns that are indicative of the piperazine ring and the methoxyphenyl group.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of 1-(2-Methoxyphenyl)piperazine.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet), and the protons of the piperazine ring (typically complex multiplets).[10][11]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy carbon, and the carbons of the piperazine ring.[12]
Section 4: Pharmacological Significance and Applications in Drug Development
1-(2-Methoxyphenyl)piperazine is a significant molecule in pharmacology due to its potent activity at serotonin receptors.[1] Its derivatives have been explored for a wide range of central nervous system disorders.
Mechanism of Action: A Serotonergic Agent
The primary pharmacological action of 1-(2-Methoxyphenyl)piperazine is as a serotonergic agent, with a high affinity for the 5-HT₁ₐ receptor, where it acts as a partial agonist.[2] This interaction is the basis for its observed antipsychotic-like effects in animal models.[2] The affinity for various serotonin receptors is a key area of investigation for its derivatives.
Table 5: Receptor Binding Affinities of 1-(2-Methoxyphenyl)piperazine Derivatives
| Receptor | Binding Affinity (Ki) | Reference |
| 5-HT₁ₐ | 0.4 nM - 21.3 nM (for various derivatives) | [11][13][14] |
| α₁-adrenergic | 0.8 nM (for a specific derivative) | [14] |
The methoxy group at the ortho position of the phenyl ring is a critical determinant of its receptor binding profile. Structure-activity relationship (SAR) studies often focus on modifying the other nitrogen of the piperazine ring to enhance affinity and selectivity for specific receptor subtypes.[15]
Role as a Synthetic Precursor
1-(2-Methoxyphenyl)piperazine is a key building block in the synthesis of numerous pharmaceutical agents, particularly antipsychotics and antihypertensives.[16][17]
Example: Synthesis of Fluanisone
Fluanisone, a butyrophenone antipsychotic, can be synthesized using 1-(2-Methoxyphenyl)piperazine as a starting material.[16] The synthesis involves the N-alkylation of 1-(2-Methoxyphenyl)piperazine with a suitable butyrophenone derivative.
Caption: A conceptual diagram showing the role of 1-(2-Methoxyphenyl)piperazine in the synthesis of Fluanisone.
The versatility of the piperazine nitrogen allows for the introduction of various side chains, leading to the development of a diverse library of compounds with tailored pharmacological properties. This has made 1-(2-Methoxyphenyl)piperazine a valuable and frequently utilized intermediate in medicinal chemistry.[18]
Section 5: Conclusion
1-(2-Methoxyphenyl)piperazine is more than just a chemical compound; it is a gateway to a vast and pharmacologically rich chemical space. Its well-defined synthesis, clear analytical profile, and potent serotonergic activity make it an indispensable tool for researchers in the neurosciences and drug discovery. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers scientists to leverage this versatile scaffold in the design and synthesis of the next generation of CNS-active therapeutics.
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